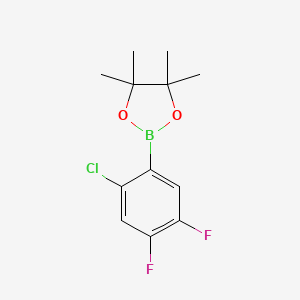

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester

Description

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with chlorine (at position 2) and fluorine atoms (at positions 4 and 5), coupled with a pinacol ester group. This configuration enhances stability and solubility in organic solvents compared to the parent boronic acid . The electron-withdrawing chloro and fluoro substituents activate the boronic ester for catalytic coupling while providing steric and electronic modulation for regioselective reactions.

Properties

IUPAC Name |

2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRMQKLNWZBIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147583 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-02-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-4,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.

Major Products

Suzuki-Miyaura Coupling: Biaryl or alkenyl products, depending on the halide used.

Protodeboronation: The corresponding aryl or alkyl compound without the boronic ester group.

Scientific Research Applications

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl or alkyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Features

Key Substituent Effects :

- 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester : The chlorine and fluorine substituents are electron-withdrawing, lowering the electron density of the phenyl ring and accelerating oxidative addition in palladium-catalyzed couplings .

- 2,4-Dimethoxyphenylboronic acid, pinacol ester : Methoxy groups are electron-donating, reducing reactivity in Suzuki couplings compared to halogenated analogs .

- 2,6-Difluoro-4-formylphenylboronic acid, pinacol ester (CAS 870717-92-3) : The formyl group offers a reactive site for nucleophilic additions, distinguishing it from halogenated derivatives .

Steric Considerations :

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Halogens (Cl, F) and ethoxycarbonyl groups enhance reactivity by stabilizing the transition state during oxidative addition. For instance, This compound reacts efficiently with aryl halides under mild conditions .

- Electron-Donating Substituents: Methoxy or amino groups (e.g., 2-Amino-4,5-difluorophenylboronic acid) slow coupling kinetics due to reduced electrophilicity at the boron center .

- Steric Hindrance : Bulky groups (e.g., in 3-Chloro-4-(2-chloro-3-methoxyphenyl)-1,2,5-thiadiazole ) may impede catalyst access, requiring elevated temperatures or specialized ligands .

Stability Under Reaction Conditions

- Halogenated pinacol esters (e.g., this compound) resist hydrolysis better than hydroxyl- or amino-substituted analogs due to electron-withdrawing effects .

- 4-Nitrophenylboronic acid pinacol ester decomposes rapidly in the presence of H₂O₂, forming 4-nitrophenol, whereas halogenated derivatives remain stable under similar conditions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry, particularly for its applications in drug development and as a tool in biological research. The presence of fluorine substituents enhances its reactivity and selectivity towards biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chlorinated phenyl ring with two fluorine atoms, which significantly influences its chemical behavior and interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, making them valuable in targeting glycoproteins and other biomolecules. The unique substitution pattern on the phenyl ring may also enhance binding affinity and specificity.

Biological Activities

Research has indicated various biological activities associated with boronic acids, including:

- Antimicrobial Activity : Boronic acids have been shown to exhibit antibacterial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of pathogens like Escherichia coli and Candida albicans through mechanisms involving enzyme inhibition .

- Anticancer Potential : Some boronic acids have been explored for their ability to inhibit proteasomes, which are critical for protein degradation in cancer cells. This inhibition can lead to apoptosis in malignant cells.

- Anti-inflammatory Effects : Certain derivatives have been investigated for their role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

Several studies have focused on the biological activity of boronic acids, particularly those similar to this compound:

- Antibacterial Studies : A study evaluating various phenylboronic acids found that fluorinated derivatives exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The Minimum Inhibitory Concentration (MIC) values were significantly lower for compounds containing fluorine .

- Proteasome Inhibition : Research into the mechanism of action revealed that certain boronic acids can effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors within cancer cells. This suggests a potential pathway for therapeutic intervention.

- Fluorine's Role : The inclusion of fluorine atoms has been shown to increase lipophilicity and enhance binding interactions with biological targets. This property is crucial for the development of more effective drugs .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester?

- Methodological Answer: The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid derivatives. This method involves activating the carboxylic acid with an N-hydroxyphthalimide (NHPI) ester, followed by reaction with a diboron reagent (e.g., bis(catecholato)diboron) under visible light irradiation without metal catalysts. The reaction proceeds via radical intermediates and offers broad functional group tolerance . Alternatively, precursor aryl halides can undergo Suzuki-Miyaura cross-coupling with boronic esters, leveraging palladium catalysts to form C–C bonds .

Q. How is the compound characterized after synthesis?

- Methodological Answer:

- UV-Vis Spectroscopy : Used to monitor reaction kinetics (e.g., degradation or reactivity with H₂O₂), as the boronic ester’s absorption peak at ~290 nm decreases while new peaks (e.g., 405 nm) emerge during oxidation .

- NMR Spectroscopy : ¹¹B NMR confirms boronic ester formation (typical shifts at δ ~30 ppm), while ¹H/¹³C NMR resolves substituent effects (e.g., chlorine/fluorine-induced deshielding).

- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns.

Q. What are the recommended storage and handling protocols to ensure stability?

- Methodological Answer:

- Storage : Refrigerate (0–6°C) in a sealed, dry container under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and electrostatic discharge .

- Handling : Use gloveboxes or fume hoods with PPE (gloves, goggles) to minimize skin/eye contact. Reactivity with H₂O₂ or strong oxidants necessitates isolated storage from incompatible reagents .

Advanced Research Questions

Q. How do chlorine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura couplings. Chlorine further stabilizes intermediates via inductive effects.

- Steric Effects : The ortho-chlorine and meta/para-fluorine substituents may hinder catalyst access, requiring optimized ligands (e.g., bulky phosphines) to mitigate steric congestion .

- Experimental Design : Compare coupling efficiencies with analogous non-halogenated boronic esters using kinetic studies (e.g., monitoring Pd catalyst turnover via HPLC).

Q. What kinetic considerations apply when reacting this boronic ester with oxidizing agents like H₂O₂?

- Methodological Answer:

- Reaction Monitoring : UV-Vis spectroscopy (100 µM solutions at pH 7.27) tracks the decay of the boronic ester’s λmax at 290 nm and formation of oxidative byproducts (e.g., phenolic derivatives at 405 nm). First-order kinetics are typical .

- Mechanistic Insight : The reaction proceeds via nucleophilic attack on the boron center, with rate constants influenced by pH, temperature, and substituent electronic effects. Fluorine’s electronegativity may slow oxidation by destabilizing transition states .

Q. How can this boronic ester be utilized in designing molecular probes or biomolecular sensors?

- Methodological Answer:

- Diol Recognition : Leverage the boronic ester’s reversible covalent bonding with diols (e.g., sugars) to develop glucose sensors. Immobilize the compound on electrodes or fluorophore-conjugated scaffolds for optical detection .

- Protein Interaction Studies : Functionalize surfaces with the boronic ester to capture glycoproteins or RNA (via cis-diol motifs). Competitive assays using excess sorbitol can quantify binding affinities .

- Synthetic Probes : Incorporate the ester into bioconjugates via Suzuki coupling for targeted drug delivery or bioimaging (e.g., fluorophore-labeled antibodies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.